molecular formula C20H29NO7 B4004537 4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

Cat. No.: B4004537
M. Wt: 395.4 g/mol
InChI Key: ZAVWHHQZZXVXBD-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine and phenoxy groups

Scientific Research Applications

4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The intermediate is then reacted with ethylene oxide to form the ethoxy derivative. This derivative is further reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine
  • 4-(2-{4-[2-(prop-2-enoyloxy)ethoxy]phenyl}propan-2-yl)phenoxy]ethyl prop-2-enoate

Uniqueness

4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine stands out due to its unique combination of morpholine and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.C2H2O4/c1-3-4-17-15-16(2)5-6-18(17)22-14-13-21-12-9-19-7-10-20-11-8-19;3-1(4)2(5)6/h3,5-6,15H,1,4,7-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWHHQZZXVXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

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